molecular formula C18H16ClN3O2 B11299899 N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11299899
M. Wt: 341.8 g/mol
InChI Key: VYPKOOLQXLXESY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an appropriate amine or amide under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaOH, KOH, NH3

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)methyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.

    N-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Substitution of chlorine with bromine, which can affect the compound’s chemical properties and interactions.

    N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: Variation in the position of the carboxamide group, which can influence the compound’s overall stability and reactivity.

These comparisons highlight the uniqueness of N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide in terms of its specific substituents and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-15-8-4-13(5-9-15)16-10-17(22-21-16)18(23)20-11-12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

VYPKOOLQXLXESY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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